

In-Depth Technical Guide: Hydroxy-PEG2-CH₂COONa as a PROTAC Linker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy-PEG2-CH₂COONa

Cat. No.: B15543934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH₂COONa, also known by its IUPAC name sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This guide provides a comprehensive overview of the molecular properties of **Hydroxy-PEG2-CH₂COONa**, general protocols for its application in PROTAC synthesis, and the underlying mechanism of action.

Core Molecular Data

A clear understanding of the physicochemical properties of **Hydroxy-PEG2-CH₂COONa** is fundamental for its application in the rational design of PROTACs. The key molecular data is summarized below.

Property	Value	Source
Molecular Formula	C6H11NaO5	
Molecular Weight	186.14 g/mol	
IUPAC Name	sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate	
CAS Number	42588-76-1	
Synonyms	HO-PEG2-CH2COONa, [2-(2-Hydroxyethoxy)ethoxy]acetic acid sodium salt	

Role in PROTAC Design and Synthesis

The linker component of a PROTAC is a critical determinant of its biological activity. It bridges the target protein-binding ligand (the "warhead") and the E3 ubiquitin ligase-binding ligand (the "anchor"). The length, flexibility, and hydrophilicity of the linker, such as that provided by **Hydroxy-PEG2-CH2COONa**, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The polyethylene glycol (PEG) moiety of **Hydroxy-PEG2-CH2COONa** imparts several advantageous properties to a PROTAC molecule:

- Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.
- Improved Cell Permeability: By masking the hydrophobicity of the ligands, PEG linkers can potentially enhance the passive diffusion of PROTACs across cell membranes.
- Optimal Spatial Orientation: The flexibility of the PEG linker allows for the necessary conformational adjustments to achieve the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.

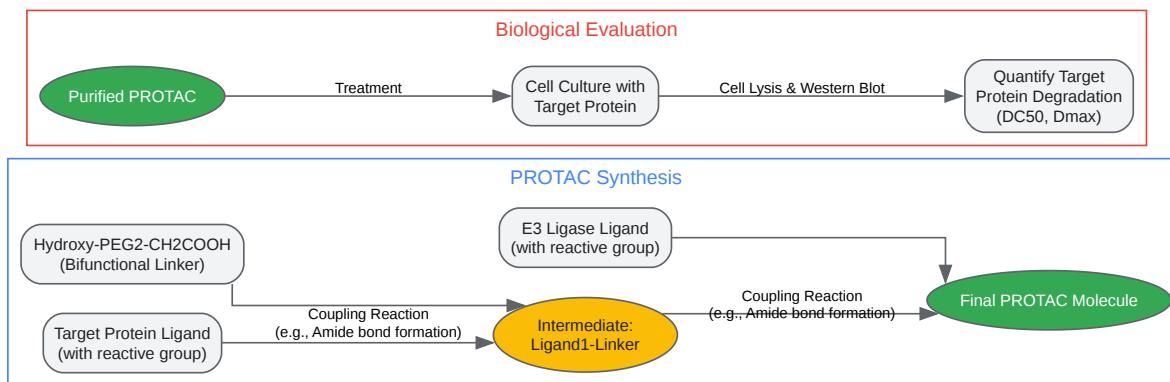
Experimental Protocols

While specific protocols are highly dependent on the nature of the warhead and E3 ligase ligand, the following outlines a general workflow for the synthesis of a PROTAC utilizing a PEG linker like **Hydroxy-PEG2-CH₂COONa** (in its carboxylic acid form, HO-PEG2-CH₂COOH, prior to deprotonation).

General Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by subsequent coupling to the second ligand.

Step 1: Coupling of the First Ligand to the PEG Linker

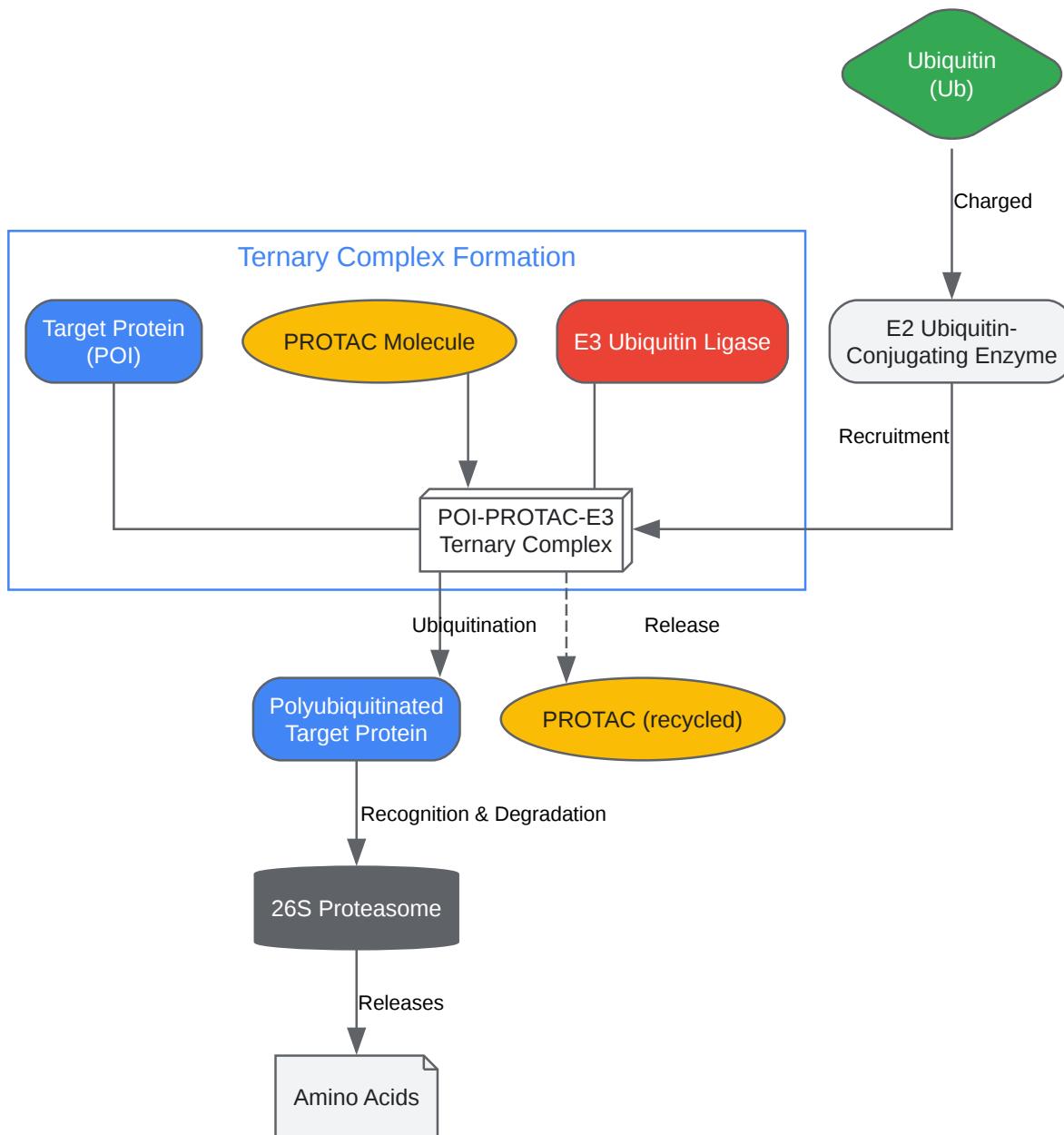

- Activation of the Carboxylic Acid: Dissolve the first ligand containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
- Coupling Reaction: To the activated ligand solution, add the amine-functionalized PEG linker (or vice versa if the functionalities are swapped).
- Allow the reaction to proceed at room temperature, typically for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, typically by flash column chromatography.

Step 2: Coupling of the Second Ligand

- The purified product from Step 1, which now contains the first ligand attached to the PEG linker, is then coupled to the second ligand using a similar amide bond formation strategy as described in Step 1.

- The choice of activating agents and reaction conditions will depend on the specific functional groups present on the second ligand and the linker-ligand intermediate.
- Final Purification: The final PROTAC molecule is purified to a high degree of purity, often using preparative high-performance liquid chromatography (HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

PROTAC Workflow Diagram


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC utilizing a PEG linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a specific target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Signaling Pathway Diagram

Click to download full resolution via product page

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process can be summarized in the following steps:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
- **Ubiquitination:** The formation of this complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
- **Proteasomal Degradation:** The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.
- **Recycling:** The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, thus acting catalytically.

Conclusion

Hydroxy-PEG2-CH₂COONa is a valuable building block in the development of PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature make it a versatile linker for connecting a wide range of target-binding and E3 ligase-recruiting ligands. The rational incorporation of such PEG linkers is a key consideration in the design of effective and drug-like protein degraders. Further research into the optimization of linker length and composition will continue to be a critical aspect of advancing the field of targeted protein degradation.

- To cite this document: BenchChem. [In-Depth Technical Guide: Hydroxy-PEG2-CH₂COONa as a PROTAC Linker]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543934#hydroxy-peg2-ch2coona-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15543934#hydroxy-peg2-ch2coona-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com